molecular formula C9H7ClN2O2 B1360809 methyl 4-chloro-1H-indazole-6-carboxylate CAS No. 885519-19-7

methyl 4-chloro-1H-indazole-6-carboxylate

Cat. No.: B1360809
CAS No.: 885519-19-7
M. Wt: 210.62 g/mol
InChI Key: BRRIKQXUDWIOIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds, such as Methyl 4-chloro-1H-indazole-6-carboxylate, have been found to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate certain kinases, in particular, CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and regulation, and their dysregulation can lead to diseases such as cancer .

Mode of Action

It is believed that the compound interacts with its targets (chk1, chk2, and sgk kinases) and modulates their activity . This modulation can result in changes in cell signaling pathways, potentially leading to the inhibition of cell growth or induction of cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and its solubility in water could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, inhibit cell growth, or induce cell death .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds at which this compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-1H-indazole-6-carboxylate belongs to the indazole family, which is known for its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives exhibit anticancer properties. For instance, this compound has been evaluated for its ability to inhibit the growth of cancer cell lines. In vitro assays have shown promising results against various cancer types, including breast and liver cancers. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although further research is needed to elucidate these pathways fully.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that this compound exhibits inhibitory effects against several bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed arylation techniques. These methods allow for the modification of the indazole framework to enhance biological activity or develop new derivatives with improved properties.

Synthesis Techniques

  • Palladium-Catalyzed Reactions: These reactions facilitate the introduction of aryl groups at specific positions on the indazole ring, potentially leading to compounds with enhanced efficacy.
  • Functional Group Modifications: The presence of the carboxylate group allows for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry.

Case Study: Anticancer Evaluation

A study published in BMC Chemistry evaluated a series of indazole derivatives, including this compound, against human cancer cell lines using the MTT assay. Results indicated that certain derivatives showed higher inhibitory activity compared to standard chemotherapeutic agents like methotrexate, highlighting their potential as alternative treatments .

Case Study: Antimicrobial Screening

Research conducted on the antimicrobial properties of indazole derivatives revealed that this compound exhibited significant activity against Candida albicans and other pathogenic fungi. The study employed standard susceptibility testing methods, demonstrating the compound's potential as a lead structure for developing new antifungal agents .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer Activity Inhibits growth in various cancer cell linesHigher efficacy than methotrexate in some studies
Antimicrobial Effective against bacterial and fungal strainsSignificant activity against Candida albicans
Synthesis Palladium-catalyzed reactions for structural modificationsEnables creation of more potent derivatives

Biological Activity

Methyl 4-chloro-1H-indazole-6-carboxylate (MCIC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

MCIC is characterized by an indazole ring with a methyl ester at the 6-position and a chloro substituent at the 4-position. This structure is crucial for its interaction with biological targets.

Target Kinases : MCIC primarily interacts with several kinases, notably CHK1, CHK2, and SGK. These kinases are pivotal in regulating the DNA damage response, cell cycle control, and apoptosis pathways.

Inhibition of Kinases : The compound has been shown to inhibit the activity of these kinases by binding to their active sites. This inhibition can disrupt normal signaling pathways, leading to altered cell function and potential therapeutic effects against cancer.

Biochemical Pathways Affected

MCIC's action affects various biochemical pathways:

  • DNA Damage Response : By modulating CHK1 and CHK2, MCIC plays a role in the cellular response to DNA damage, which is critical for cancer therapy.
  • Cell Cycle Regulation : The compound influences gene expression related to cell cycle progression, potentially inducing apoptosis in cancer cells.
  • Ion Transport Regulation : Through its interaction with SGK, MCIC may also affect ion transport mechanisms within cells.

Cellular Effects

MCIC exhibits profound effects on different cell types:

  • Cancer Cells : In vitro studies have demonstrated that MCIC can induce apoptosis in various cancer cell lines by activating specific signaling cascades related to cell death.
  • Gene Expression Modulation : The compound alters the expression of genes involved in cell proliferation and survival, indicating its potential as an anticancer agent .

Pharmacokinetics

MCIC is a solid at room temperature and exhibits stability under standard laboratory conditions. However, it may degrade over time, which could affect its long-term biological activity. The compound's solubility in water enhances its bioavailability for pharmacological applications.

Anticancer Activity

A study investigated the anticancer properties of MCIC on human cancer cell lines. Results indicated that MCIC significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The IC50 values varied among different cancer types, demonstrating its selective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest and apoptosis
A549 (Lung)20Inhibition of CHK1/CHK2 signaling

Enzyme Inhibition

Research has shown that MCIC inhibits specific kinases involved in cancer progression. For example, it was found to inhibit CHK1 with an IC50 value of approximately 25 µM, indicating a significant potential for therapeutic development against tumors with dysregulated DNA damage response pathways .

Properties

IUPAC Name

methyl 4-chloro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIKQXUDWIOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646174
Record name Methyl 4-chloro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-19-7
Record name Methyl 4-chloro-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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